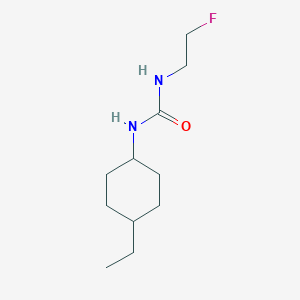![molecular formula C12H20O2 B14697004 [[1,1'-Bi(cyclopentane)]-3-yl]acetic acid CAS No. 23786-97-2](/img/structure/B14697004.png)
[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting cyclopentadiene with a suitable dienophile under Diels-Alder reaction conditions.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the bicyclic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [[1,1’-Bi(cyclopentane)]-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentaneacetic acid: A simpler analog with a single cyclopentane ring.
Cyclohexaneacetic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different ring connectivity.
Uniqueness
[[1,1’-Bi(cyclopentane)]-3-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
23786-97-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(3-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-9-5-6-11(7-9)10-3-1-2-4-10/h9-11H,1-8H2,(H,13,14) |
Clave InChI |
CJQNAHUCNPWOAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CCC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)








![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

